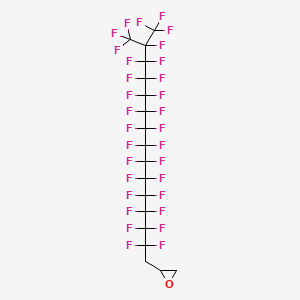

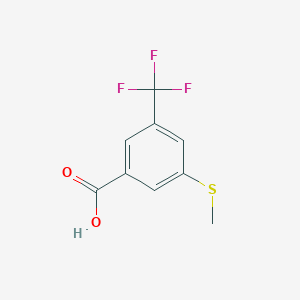

3-(Methylthio)-5-(trifluoromethyl)benzoic acid

Overview

Description

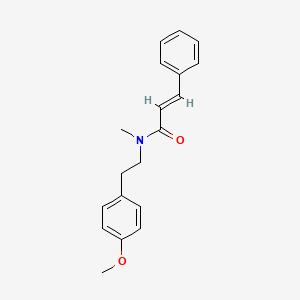

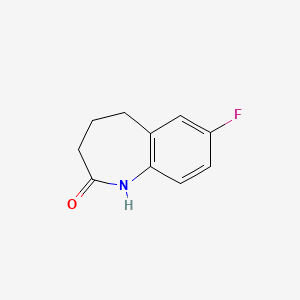

“3-(Methylthio)-5-(trifluoromethyl)benzoic acid” is a compound that likely contains a benzoic acid core, which is a simple aromatic carboxylic acid. It is likely to have a methylthio (CH3-S-) group and a trifluoromethyl (CF3) group attached to the benzene ring .

Synthesis Analysis

While specific synthesis methods for “3-(Methylthio)-5-(trifluoromethyl)benzoic acid” are not available, similar compounds are often synthesized through various methods such as condensation of diamines or amino(thio)phenols with in situ generated CF3CN .Scientific Research Applications

Stability and Degradation Studies Research focusing on the degradation processes of nitisinone, a compound related to 3-(Methylthio)-5-(trifluoromethyl)benzoic acid, employed LC-MS/MS to investigate stability under various conditions. It was found that the stability of nitisinone increases with pH, and major degradation products with considerable stability were identified, contributing to a better understanding of the compound's properties (Barchańska et al., 2019).

Biological and Pharmacological Effects Studies on benzoic acid derivatives, including compounds structurally related to 3-(Methylthio)-5-(trifluoromethyl)benzoic acid, have shown impacts on gut functions, indicating that appropriate levels of benzoic acid can improve gut functions by regulating enzyme activity, immunity, and microbiota. However, excessive administration could harm gut health, underlining the importance of dosage in potential therapeutic applications (Mao et al., 2019).

Applications in Supramolecular Chemistry The study of benzene-1,3,5-tricarboxamides (BTAs), compounds related to 3-(Methylthio)-5-(trifluoromethyl)benzoic acid, has demonstrated their significance in supramolecular chemistry. Their simple structure, accessibility, and self-assembly behavior have found applications in nanotechnology, polymer processing, and biomedical fields, showcasing the versatile utility of such compounds (Cantekin et al., 2012).

Physiologically-based Pharmacokinetic Analysis A study on benzoic acid in various species through physiologically-based pharmacokinetic (PBPK) models aimed to understand the metabolic and dosimetric variations. This research provides insights into the internal exposures from dietary intakes of benzoates, highlighting the compound's relevance in food safety and regulatory standards (Hoffman & Hanneman, 2017).

Future Directions

Trifluoromethyl-containing compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides. Consequently, the last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This suggests that “3-(Methylthio)-5-(trifluoromethyl)benzoic acid” and similar compounds may have potential applications in the development of new pharmaceuticals and agrochemicals.

properties

IUPAC Name |

3-methylsulfanyl-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2S/c1-15-7-3-5(8(13)14)2-6(4-7)9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYBTFYOOMVNIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylthio)-5-(trifluoromethyl)benzoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-bis[4-(1H-benzimidazol-2-yl)phenyl]urea](/img/structure/B3271028.png)